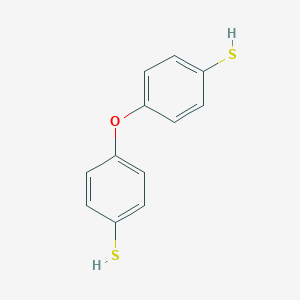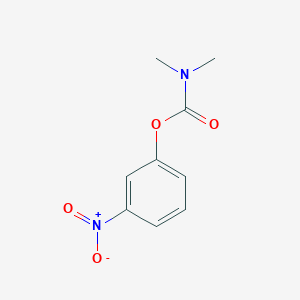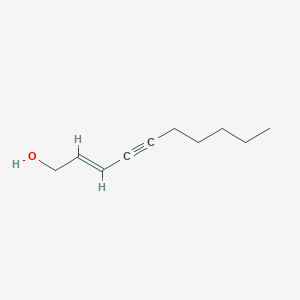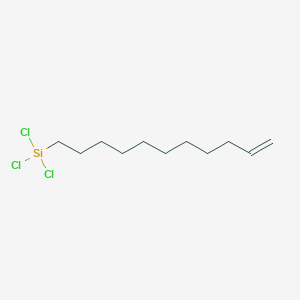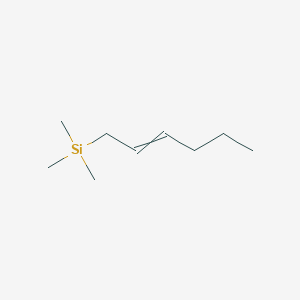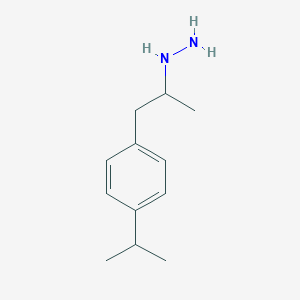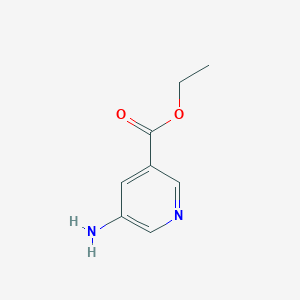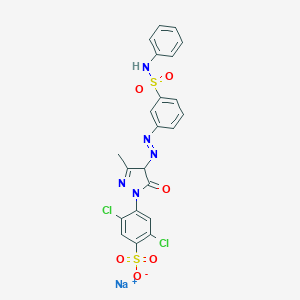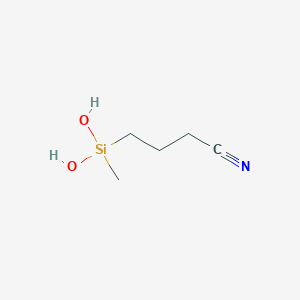![molecular formula C18H22 B098356 1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene CAS No. 16434-58-5](/img/structure/B98356.png)
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene, commonly known as decahydrobenzene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. This compound is a colorless, odorless liquid that is soluble in organic solvents and has a high boiling point.
作用機序
The mechanism of action of decahydrobenzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
Decahydrobenzene has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. It has also been shown to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. In addition, it has been shown to have low toxicity and to be well-tolerated in animal studies.
実験室実験の利点と制限
Decahydrobenzene has several advantages for use in lab experiments, including its high boiling point, low toxicity, and ability to penetrate cell membranes. However, it also has several limitations, including its low solubility in water and its potential to form toxic byproducts during certain reactions.
将来の方向性
There are several potential future directions for research on decahydrobenzene, including:
1. Further studies on its anti-inflammatory and anti-tumor properties, and its potential use in cancer therapy.
2. Development of new synthetic methods for decahydrobenzene that are more efficient and environmentally friendly.
3. Study of the potential toxic effects of decahydrobenzene and its byproducts in humans.
4. Investigation of its potential use as a drug delivery system for targeted cancer therapy.
5. Study of its potential use in other fields of science, such as materials science and nanotechnology.
Conclusion:
In conclusion, decahydrobenzene is a versatile compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and innovations in various fields of science.
合成法
Decahydrobenzene can be synthesized through various methods, including catalytic hydrogenation of benzene, thermal cracking of naphthalene, and pyrolysis of petroleum. The most common method of synthesis is the catalytic hydrogenation of benzene, which involves the use of a catalyst such as palladium or platinum to reduce benzene to decahydrobenzene.
科学的研究の応用
Decahydrobenzene has been extensively studied for its potential applications in various fields of science. In chemistry, it is used as a solvent for various organic reactions, and as a starting material for the synthesis of other compounds. In biology, it has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. In medicine, it has been studied for its potential use as a drug delivery system, due to its ability to penetrate cell membranes.
特性
CAS番号 |
16434-58-5 |
|---|---|
製品名 |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene |
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
1,4,4a,5,6,7,8,11,12,12b-decahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H22/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,13,17H,5-12H2 |
InChIキー |
SEICIFOZFBSFDJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
正規SMILES |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
同義語 |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenz[a]anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



